molecular formula C17H14N6S2 B2720658 4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione CAS No. 21776-79-4

4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione

Cat. No.: B2720658
CAS No.: 21776-79-4
M. Wt: 366.46
InChI Key: PWXHHWGVQJHEPU-UHFFFAOYSA-N
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Description

The compound 4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione is a bis-triazole derivative featuring a methylene bridge connecting two 1,2,4-triazole rings. Key structural attributes include:

  • Phenyl substituents at positions 4 of both triazole rings.
  • A sulfanylidene group (S=C) at position 5 of the first triazole.
  • A thione group (C=S) at position 5 of the second triazole.

Properties

IUPAC Name

4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6S2/c24-16-20-18-14(22(16)12-7-3-1-4-8-12)11-15-19-21-17(25)23(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXHHWGVQJHEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CC3=NNC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347930
Record name 5,5'-Methylenebis(4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21776-79-4
Record name 5,5'-Methylenebis(4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione is a derivative of 1,2,4-triazole and has garnered attention due to its potential biological activities. This article synthesizes available literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The compound features a complex structure with multiple phenyl groups and a triazole ring system. The presence of the sulfanylidene group is significant for its biological activity.

Synthesis

The synthesis typically involves the reaction of appropriate aldehydes with triazole derivatives under reflux conditions, yielding the target compound in good yields. For example, the reaction of 4-methoxybenzaldehyde with a triazole derivative has been documented to produce this compound effectively .

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds related to triazolethiones showed cytotoxic effects against various cancer cell lines. Specifically:

  • Compound derivatives exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
CompoundCell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Triazole derivatives have been shown to possess activity against a range of bacteria and fungi. For instance:

  • Various studies have indicated that triazolethiones demonstrate antibacterial effects comparable to standard antibiotics like streptomycin .

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, triazole derivatives have been reported to possess:

  • Antioxidant properties : Compounds have shown potential in scavenging free radicals.
  • Anti-inflammatory effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.

The biological activity of these compounds is often attributed to their ability to interact with cellular targets such as enzymes involved in DNA synthesis and repair. The triazole ring may facilitate binding to these targets due to its structural similarity to nucleotides.

Case Studies

A notable case study involved the evaluation of a series of triazolethione derivatives against human cancer cell lines. The study focused on their cytotoxicity and mechanism of action, revealing that certain substitutions on the triazole ring significantly enhanced activity against specific cancer types .

Scientific Research Applications

Biological Activities

Research indicates that compounds like 4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione can effectively inhibit ATP-utilizing enzymes, suggesting potential therapeutic applications in treating various diseases. Its biological activities include:

Antimicrobial Properties

Studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against bacterial and fungal strains, making them candidates for developing new antifungal and antibacterial agents .

Anticancer Potential

Research has also highlighted the anticancer potential of triazole derivatives. The compound's ability to interact with cellular targets involved in cancer progression positions it as a promising candidate for further investigation in cancer therapeutics .

Applications in Medicinal Chemistry

The unique properties of this compound allow for various applications in medicinal chemistry:

  • Antifungal Agents : The compound's structure allows it to inhibit fungal growth effectively. It has been tested against various fungi, showing promising results that could lead to new antifungal medications.
  • Antibacterial Agents : Similar to its antifungal properties, this compound has demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria.
  • Anticancer Drugs : Its mechanism of action suggests potential use as an anticancer agent. Studies are ongoing to explore its effects on different cancer cell lines.

Case Studies

Several studies have been conducted focusing on the synthesis and biological evaluation of triazole derivatives:

  • Antimicrobial Activity Study : A study reported on the synthesis of novel 4-amino derivatives showed promising antimicrobial activities against various pathogens. The synthesized compounds were evaluated using susceptibility screening tests .
  • Cytotoxicity Assessment : Another research effort investigated the cytotoxic effects of triazole derivatives on cancer cell lines using assays that measure cell viability. Results indicated that certain derivatives exhibited significant cytotoxicity against specific cancer types .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Synthesis Method Key Properties Reference
Target Compound 3-[(4-phenyl-5-sulfanylidene-triazol-3-yl)methyl], 4-phenyl, 5-thione Hypothetical: S-alkylation/cyclization High stability, potential metal chelation N/A
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione Phenylsulfonyl, difluorophenyl Reflux with NaOH, acidification Antimicrobial activity
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrazole, phenyl Alkylation with Cs₂CO₃ Moderate antiradical activity (DPPH assay)
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole Chlorophenyl, methoxyphenyl, methylbenzylsulfanyl S-alkylation in DMF with Cs₂CO₃ Enhanced lipophilicity
5-(4-Fluorophenyl)-4-[(E)-(4-methylsulfanylbenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione Fluorophenyl, Schiff base Condensation with aldehydes Chelation with transition metals
Key Observations:

Sulfur Functionality :

  • The target compound’s sulfanylidene (S=C) group differs from the thione (C=S) in analogues like and . Sulfanylidene groups are less common in triazoles and may exhibit unique reactivity in metal coordination or redox processes.
  • Thione-containing compounds (e.g., ) are often synthesized via cyclization of hydrazinecarbothioamides under alkaline conditions .

Aromatic Substituents :

  • Phenyl groups enhance π-π stacking and hydrophobicity. Difluorophenyl () or methoxyphenyl () substituents introduce electronic effects (e.g., electron-withdrawing or donating properties), influencing solubility and bioactivity.

Bridging Groups :

  • The methylene bridge in the target compound is structurally distinct from simpler alkylation products (e.g., or ). This feature may reduce conformational flexibility but improve thermal stability.

Q & A

Q. What are the optimized synthetic routes for this compound?

The synthesis involves multi-step reactions starting with thiourea derivatives. Key steps include cyclization under basic conditions (e.g., KOH in ethanol) and alkylation of the triazole core. For S-alkyl derivatives, reaction with chloroacetamides under reflux for 1 hour in ethanol yields target compounds. Optimization includes solvent selection (ethanol/water mixtures), temperature control (reflux at ~80°C), and purification via recrystallization .

Q. How is the compound structurally characterized?

Experimental characterization employs:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and hydrogen bonding .
  • IR spectroscopy to identify thione (-C=S) and sulfanylidene (-S-) functional groups .
  • X-ray crystallography for absolute configuration validation, with data deposited in the Cambridge Crystallographic Data Centre (CCDC) .

Q. What solvents and conditions stabilize the compound during synthesis?

Ethanol-water mixtures (1:1 ratio) are optimal for cyclization, minimizing side reactions. Alkylation requires anhydrous ethanol and controlled pH (8–9) to prevent decomposition. Stability is enhanced by avoiding strong oxidizing agents and storing products in inert atmospheres .

Advanced Research Questions

Q. How do theoretical calculations (e.g., DFT) complement experimental data?

Density Functional Theory (DFT) predicts molecular geometry, electronic structure (HOMO-LUMO gaps), and vibrational frequencies. Comparisons with experimental NMR/IR data resolve ambiguities in tautomeric forms (e.g., thione vs. thiol configurations). For example, DFT-calculated bond lengths align with X-ray data within 0.01–0.03 Å accuracy .

Q. What strategies address regioselectivity challenges in functionalizing the triazole core?

Regioselective alkylation is achieved by:

  • Using sterically hindered electrophiles (e.g., tert-butyl chloroacetate) to target the N1 position.
  • Adjusting reaction pH to favor nucleophilic attack at specific nitrogen atoms.
  • Monitoring reaction progress via TLC to isolate intermediates .

Q. How can computational tools predict biological activity?

PASS Online predicts antimicrobial and anticancer potential by analyzing structural motifs (e.g., triazole-thione groups). Molecular docking (AutoDock Vina) assesses binding affinity to targets like fungal CYP51 (ΔG ≈ -9.2 kcal/mol) or bacterial DNA gyrase. These predictions guide in vitro testing prioritization .

Q. How to resolve contradictions in spectral data?

Discrepancies between experimental and theoretical IR/NMR spectra arise from solvent effects or tautomerism. Mitigation strategies include:

  • Simulating solvent interactions using polarizable continuum models (PCM) in DFT.
  • Conducting variable-temperature NMR to identify dynamic equilibria .

Q. What are the degradation pathways under oxidative conditions?

The sulfanylidene group (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO2-) derivatives when exposed to H2O2 or KMnO4. Stability studies (HPLC monitoring) recommend storing the compound under argon at -20°C to prevent oxidation .

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